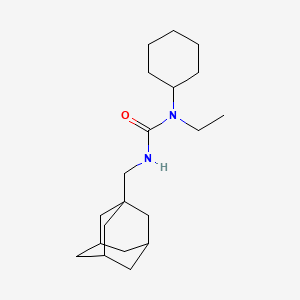![molecular formula C15H14ClN3O5S B4059520 2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4059520.png)
2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide
Übersicht
Beschreibung
2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H14ClN3O5S and its molecular weight is 383.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0342694 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heme-Enzyme Soluble Guanylyl Cyclase Activation
Research on anthranilic acid derivatives, closely related to the chemical structure of interest, has demonstrated their role in activating the heme-enzyme soluble guanylyl cyclase (sGC). This activation is crucial for mediating nitric oxide (NO) downstream signaling by generating cGMP, highlighting potential therapeutic applications in vascular diseases and pharmacology due to the compounds' ability to induce vasorelaxation and lower arterial blood pressure (Schindler et al., 2006).
Synthesis and Characterization of Aromatic Polymers
A study on the synthesis of aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings in the main chain explores the solubility, thermal stability, and crystallinity of these polymers. Such research underscores the importance of chemical derivatives like "2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide" in the development of new materials with potential applications in various industries, including electronics and coatings (Lin et al., 1990).
Pharmacological Applications
Derivatives of the compound have been studied for their pharmacological effects, such as the inhibition of carbonic anhydrase isoforms. This enzyme plays a significant role in physiological processes including respiration and the regulation of pH. The research indicates potential therapeutic uses for treating conditions like glaucoma, epilepsy, and mountain sickness (Ulus et al., 2013).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes incorporating structures similar to "this compound" showcases their utility in creating sensitive molecular probes. These probes can be employed to study various biological processes and events due to their solvent-dependent fluorescence, offering insights into cellular mechanisms and potentially aiding in diagnostic applications (Diwu et al., 1997).
Novel Synthesis Methods for Sulfonamides
A novel synthesis method has been developed for creating sulfonamides starting from compounds including "this compound". This method addresses challenges in conventional synthesis routes, offering a more efficient pathway for producing sulfonamides. Such advancements are crucial for pharmaceutical development, where sulfonamides play a significant role as antibiotics and in other therapeutic agents (Yan et al., 2006).
Eigenschaften
IUPAC Name |
2-chloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S/c1-18(2)25(23,24)12-7-8-14(16)13(9-12)15(20)17-10-3-5-11(6-4-10)19(21)22/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGYAUMEHBNVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


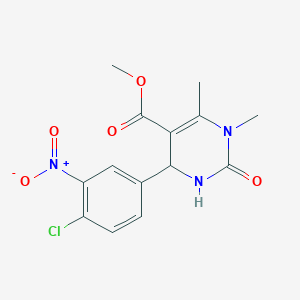
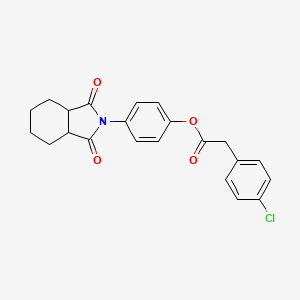
![4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059448.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B4059451.png)

![7-{[3-(allyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4059478.png)
![5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4059483.png)
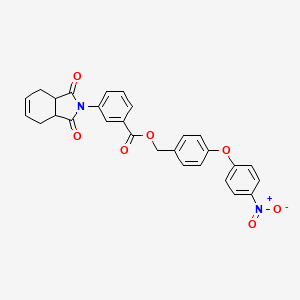
![N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide](/img/structure/B4059494.png)
![3,4-dichlorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059502.png)
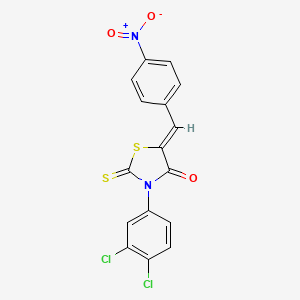
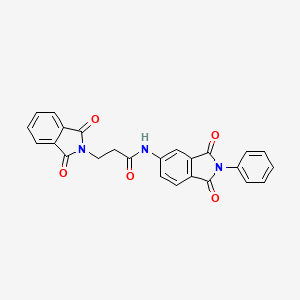
![2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059526.png)
